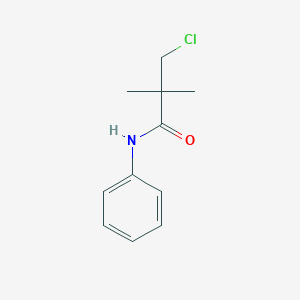

3-cloro-2,2-dimetil-N-fenilpropanamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-chloro-2,2-dimethyl-N-phenylpropanamide is a chemical derivative that shares structural similarities with various synthesized amides reported in the literature. Although the specific compound is not directly studied in the provided papers, insights can be drawn from related compounds to infer its potential characteristics and behaviors.

Synthesis Analysis

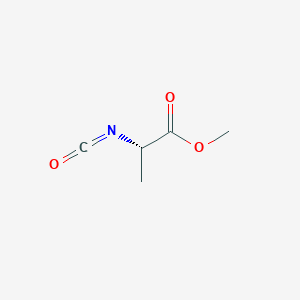

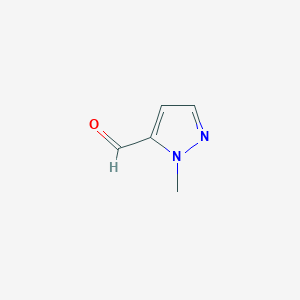

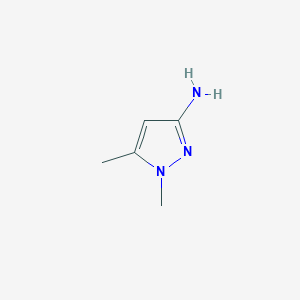

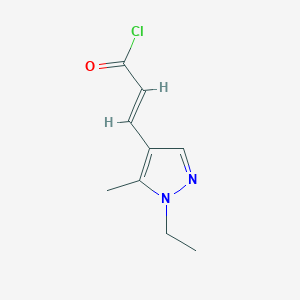

The synthesis of related compounds involves multi-step reactions, often starting with appropriate aldehydes or acids, followed by condensation, acylation, and other functional group transformations. For instance, the synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropionamide was achieved by reacting chloropivaloyl chloride with hydroxylamine hydrochloride, optimizing conditions to inhibit decomposition and achieve high yield and purity . Similarly, the synthesis of antipyrine derivatives, which are structurally related to 3-chloro-2,2-dimethyl-N-phenylpropanamide, was performed with good yields and characterized spectroscopically .

Molecular Structure Analysis

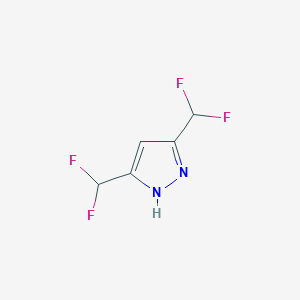

X-ray crystallography is a common technique used to determine the molecular structure of synthesized compounds. For example, the crystal structure of related compounds such as 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide was determined, revealing that the compound crystallizes in the monoclinic P21/c space group and that the crystal packing is stabilized by hydrogen bonds and π-interactions . This suggests that 3-chloro-2,2-dimethyl-N-phenylpropanamide may also exhibit similar crystalline properties and intermolecular interactions.

Chemical Reactions Analysis

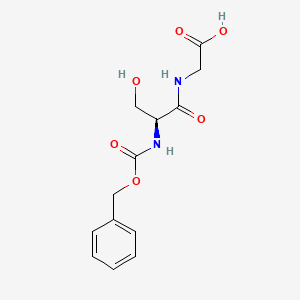

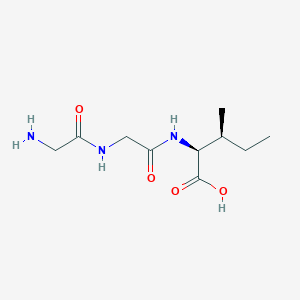

The reactivity of compounds with similar functional groups can provide insights into the chemical reactions that 3-chloro-2,2-dimethyl-N-phenylpropanamide might undergo. For instance, chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles led to the formation of hexahydro-4-pyrimidinones and oxazolidines . This indicates that the amide group in such compounds can be reactive towards electrophiles, suggesting potential pathways for further chemical modifications of 3-chloro-2,2-dimethyl-N-phenylpropanamide.

Physical and Chemical Properties Analysis

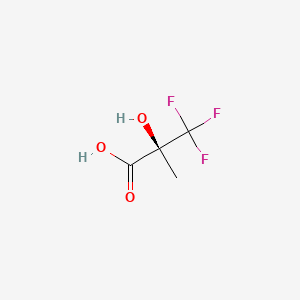

The physical and chemical properties of a compound can be inferred from its molecular structure and intermolecular interactions. The related compounds exhibit specific crystal packing patterns and are stabilized by various non-covalent interactions such as hydrogen bonds and π-interactions . These interactions can influence the compound's melting point, solubility, and other physical properties. Additionally, the presence of a chloro substituent can affect the compound's reactivity and electronic properties, as seen in the synthesis and crystal structure of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide .

Aplicaciones Científicas De Investigación

Desarrollo Agroquímico

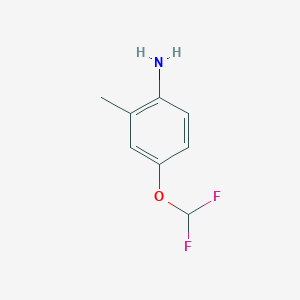

3-cloro-2,2-dimetil-N-fenilpropanamida: juega un papel importante en el desarrollo de agroquímicos avanzados. Sus propiedades químicas se utilizan para crear pesticidas potentes y selectivos. Esto contribuye a cultivos más saludables y mayores rendimientos, con una huella ambiental reducida .

Investigación Proteómica

En proteómica, este compuesto se utiliza para estudiar las interacciones y funciones de las proteínas. Puede formar parte de la síntesis de moléculas complejas que interactúan con las proteínas, lo que ayuda a comprender los procesos biológicos a nivel molecular .

. La versatilidad del compuesto en diversos campos de la investigación científica destaca su importancia tanto en la química teórica como en la aplicada.Safety and Hazards

Propiedades

IUPAC Name |

3-chloro-2,2-dimethyl-N-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-11(2,8-12)10(14)13-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKXHRAZNFTCCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427662 |

Source

|

| Record name | 3-chloro-2,2-dimethyl-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82820-74-4 |

Source

|

| Record name | 3-chloro-2,2-dimethyl-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B1310921.png)